1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride
Overview
Description
1,1-Difluoro-6-azaspiro[25]octane hydrochloride is a chemical compound with the molecular formula C7H12ClF2N It is a spirocyclic compound, characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system
Preparation Methods
The synthesis of 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of a difluorinated precursor with an azaspiro compound in the presence of a hydrochloric acid catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product’s purity and yield .
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and consistency. The use of advanced purification methods, such as recrystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to yield reduced forms.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to produce different derivatives.
Common reagents used in these reactions include strong acids, bases, and nucleophiles such as halides and amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride can be compared with other spirocyclic compounds, such as:
- 1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride
- 1,1-Difluoro-5-azaspiro[2.3]hexane hydrochloride
- N-(3-Chlorobenzyl)-6-azaspiro[2.5]octane-1-carboxamide hydrochloride
These compounds share similar structural features but differ in their specific chemical properties and applications. The presence of different substituents and ring sizes can significantly impact their reactivity and biological activity, making each compound unique in its own right .
Properties
IUPAC Name |
2,2-difluoro-6-azaspiro[2.5]octane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)5-6(7)1-3-10-4-2-6;/h10H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSQFTMDMCAWBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC2(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263132-31-5 | |
Record name | 1,1-difluoro-6-azaspiro[2.5]octane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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